
1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) is an organic compound with the molecular formula C18H16O2 It is characterized by the presence of two methoxybenzene groups connected by a buten-3-yne linker
Métodos De Preparación
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) typically involves the coupling of 4-methoxyphenylacetylene with 1,4-dibromo-2-butyne under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like tetrahydrofuran (THF). The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield diketones, while reduction with Pd/C can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular signaling pathways, leading to changes in cellular function and activity .
Comparación Con Compuestos Similares
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) can be compared with other similar compounds, such as:
1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): This compound lacks the methoxy groups, resulting in different chemical and physical properties.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene): The presence of chlorine atoms instead of methoxy groups can significantly alter the compound’s reactivity and applications.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methylbenzene): The methyl groups provide different steric and electronic effects compared to methoxy groups, leading to variations in the compound’s behavior in chemical reactions.
These comparisons highlight the uniqueness of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) and its potential for diverse applications in scientific research.
Propiedades
Número CAS |
136612-76-5 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
1-methoxy-4-[4-(4-methoxyphenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C18H16O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3,5,7-14H,1-2H3 |
Clave InChI |
ZXJWFXWCDJZTRS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC#CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)
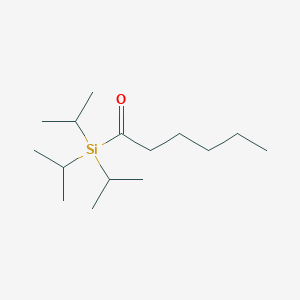
![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
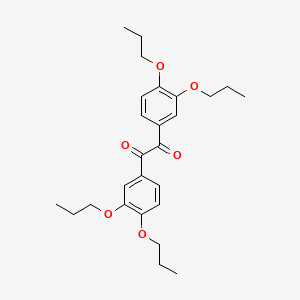
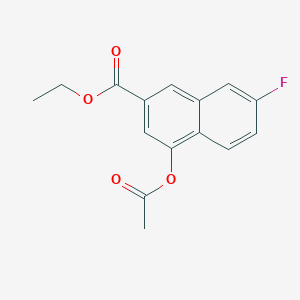
![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
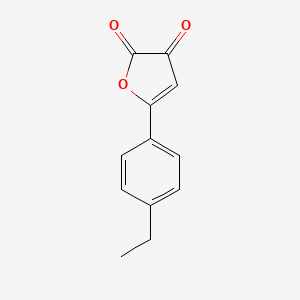
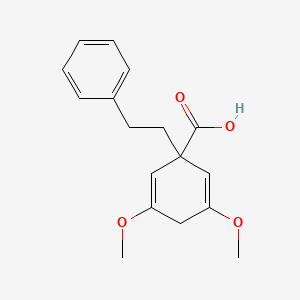
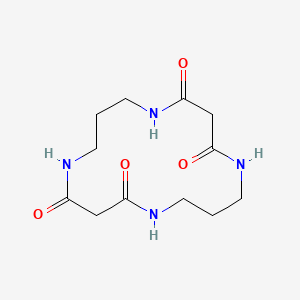
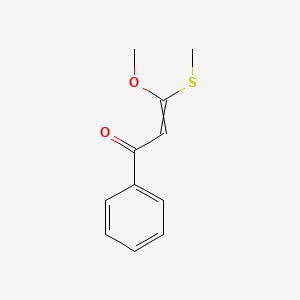

![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
